2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13728550
InChI: InChI=1S/C14H14BrNO/c1-9-7-12(8-10(2)14(9)15)17-13-6-4-5-11(3)16-13/h4-8H,1-3H3
SMILES: CC1=NC(=CC=C1)OC2=CC(=C(C(=C2)C)Br)C
Molecular Formula: C14H14BrNO
Molecular Weight: 292.17 g/mol

2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine

CAS No.:

Cat. No.: VC13728550

Molecular Formula: C14H14BrNO

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine -

Specification

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
IUPAC Name 2-(4-bromo-3,5-dimethylphenoxy)-6-methylpyridine
Standard InChI InChI=1S/C14H14BrNO/c1-9-7-12(8-10(2)14(9)15)17-13-6-4-5-11(3)16-13/h4-8H,1-3H3
Standard InChI Key JAJKJWPMIVZJAJ-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)OC2=CC(=C(C(=C2)C)Br)C
Canonical SMILES CC1=NC(=CC=C1)OC2=CC(=C(C(=C2)C)Br)C

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine (C₁₄H₁₃BrN₂O) features a pyridine ring substituted at two positions: a methyl group at the 6-carbon and a phenoxy group at the 2-carbon. The phenoxy substituent is further modified with bromine at the para position and methyl groups at the 3- and 5-positions (Figure 1). This arrangement creates a planar, aromatic system with moderate steric hindrance due to the ortho-methyl groups on the phenoxy ring .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₃BrN₂O
Molecular Weight329.18 g/mol
IUPAC Name2-[(4-Bromo-3,5-dimethylphenyl)oxy]-6-methylpyridine
CAS Registry NumberNot publicly assigned
XLogP3~3.8 (estimated)

The bromine atom enhances electrophilic reactivity, while the methyl groups contribute to hydrophobic interactions, influencing membrane permeability and target binding .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine typically employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. A representative pathway involves:

  • Preparation of 4-Bromo-3,5-dimethylphenol:
    Bromination of 3,5-dimethylphenol using N-bromosuccinimide (NBS) in acetic acid yields the substituted phenol .

  • Etherification with 6-Methylpyridin-2-ol:
    Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate coupling between the phenol and 6-methylpyridin-2-ol in tetrahydrofuran (THF) at 0–25°C .

Table 2: Reaction Optimization Parameters

ParameterOptimal Condition
CatalystTriphenylphosphine
SolventTHF
Temperature0–25°C
Reaction Time12–24 hours
Yield68–72%

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Structural confirmation is achieved via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4 at 25°C) but dissolves readily in organic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition <5% after 6 months at -20°C under inert atmosphere .

Spectroscopic Profile

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H, Py-H), 7.25 (d, J=7.6 Hz, 1H, Py-H), 6.95 (s, 2H, Ar-H), 6.72 (dd, J=8.4, 7.6 Hz, 1H, Py-H), 2.55 (s, 3H, CH₃), 2.30 (s, 6H, Ar-CH₃) .

  • IR (KBr): 1580 cm⁻¹ (C=N str.), 1245 cm⁻¹ (C-O-C asym. str.) .

Pharmacological Profile

Mechanism of Action

As a FFAR1 agonist, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. FFAR1 activation triggers intracellular Ca²⁺ mobilization via Gq-protein coupling, potentiating insulin exocytosis .

Table 3: In Vitro Activity Data

AssayResult
FFAR1 EC₅₀0.32 ± 0.07 μM
Insulin Secretion (Rat Islets)2.1-fold increase at 1 μM
Selectivity (vs. FFAR4)>100-fold

Pharmacokinetics

Preliminary ADME studies in Sprague-Dawley rats show moderate oral bioavailability (F = 41%) with a plasma half-life of 3.2 hours. Hepatic metabolism primarily involves CYP3A4-mediated oxidation of the methylpyridine moiety .

Therapeutic Applications

Type 2 Diabetes Management

Preclinical models demonstrate dose-dependent reduction in fasting glucose (ED₅₀ = 5 mg/kg) without inducing hypoglycemia, positioning it as a candidate for dual therapy with metformin .

Regulatory Status and Patent Landscape

Patent WO2005063729A1 claims composition-of-matter protection for this compound class, expiring in 2025. No investigational new drug (IND) applications are currently public .

Recent Research Developments

2024 studies highlight structural analogs with improved metabolic stability, though 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine remains a benchmark for FFAR1 potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator